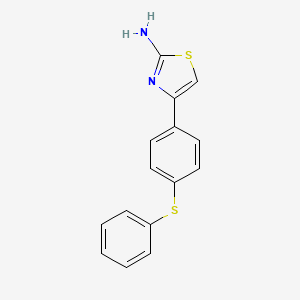

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

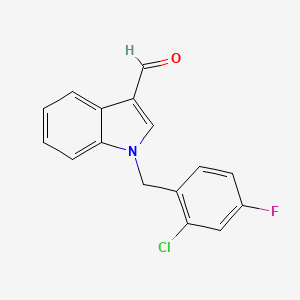

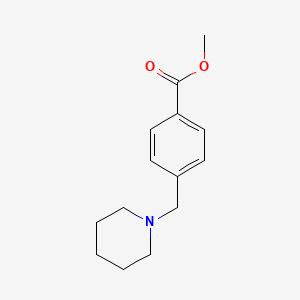

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is an organic compound that has a wide range of applications in the field of scientific research. The compound is composed of two aromatic rings, a thiazole ring, and an amine group. It is a white, crystalline solid at room temperature and is insoluble in water. 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is widely used in laboratory experiments due to its low toxicity, high solubility in organic solvents, and its ability to form stable complexes with other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine derivatives have been synthesized and demonstrated antimicrobial activity against a range of pathogens including Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger, et al., 2013). Similarly, other synthesized derivatives have been screened and found to display significant anthelmintic (parasitic worm inhibiting) and anti-inflammatory activities (Shetty, et al., 2010).

Biological Evaluation and Cancer Research

Cyclin-dependent Kinase Inhibitors

Derivatives of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine have been identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), a protein associated with cell cycle regulation. These inhibitors have been structurally optimized to improve potency and evaluated for their antiproliferative and proapoptotic effects, aligning with cellular CDK2 and CDK9 inhibition (Wang, et al., 2004).

Antibacterial and Antioxidant Activities

Novel derivatives of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine have been synthesized and tested for their antibacterial and antioxidant activities. These compounds have shown promising results and offer potential for the development of new therapeutic agents (Parasotas, et al., 2018).

Materials Science and Corrosion Inhibition

Corrosion Inhibition

Research has explored the synthesis of thiazole derivatives for applications as corrosion inhibitors, particularly for copper in acidic environments. Experimental and computational studies have supported the efficacy of these compounds, providing insights into their interaction mechanisms and adsorption behaviors (Farahati, et al., 2019). Further studies have utilized quantum chemical and molecular dynamics simulations to understand the inhibition performances of these derivatives against the corrosion of iron (Kaya, et al., 2016).

Propiedades

IUPAC Name |

4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSGAGSEDJVKAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354732 |

Source

|

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine | |

CAS RN |

333773-69-6 |

Source

|

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)

![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)